(2-methylphenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone
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Overview
Description
1-(2-Methylbenzoyl)-4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine is a complex organic compound featuring a piperazine ring substituted with a benzoyl group and a pyrrolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbenzoyl)-4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine typically involves multi-step organic reactions
Preparation of Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine ring system.
Introduction of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Benzoylation: The final step involves the benzoylation of the piperazine nitrogen using 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzoyl)-4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups introduced at specific positions on the aromatic rings.
Scientific Research Applications
1-(2-Methylbenzoyl)-4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in biological systems.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions in cells.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzoyl)-4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. This can lead to the inhibition of cell proliferation, induction of apoptosis, or other therapeutic effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorobenzoyl)-3-(2-methoxy-5-methylphenyl)-2-thiourea
- 2-[1-(2-Methoxyphenyl)-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-yl]hydrazinecarbothioamide
Uniqueness
1-(2-Methylbenzoyl)-4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine is unique due to its specific structural features, such as the combination of a piperazine ring with a pyrrolopyrimidine core and benzoyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C31H29N5O |
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Molecular Weight |
487.6 g/mol |
IUPAC Name |
(2-methylphenyl)-[4-[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C31H29N5O/c1-22-9-8-13-25(19-22)36-20-27(24-11-4-3-5-12-24)28-29(32-21-33-30(28)36)34-15-17-35(18-16-34)31(37)26-14-7-6-10-23(26)2/h3-14,19-21H,15-18H2,1-2H3 |
InChI Key |
MSEHQVBFTXJPLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CC=C5C)C6=CC=CC=C6 |
Origin of Product |
United States |
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